4-Methyl-4-(4-methylphenyl)piperidine
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Overview
Description
4-Methyl-4-(4-methylphenyl)piperidine, also known as MPPP, is a synthetic compound that belongs to the piperidine family. It is a potent psychostimulant that has been widely used in scientific research. MPPP is a highly regulated substance due to its potential for misuse and abuse.
Scientific Research Applications
Antimycobacterial Applications
Kumar et al. (2008) discovered antimycobacterial spiro-piperidin-4-ones, with significant in vitro and in vivo activity against various strains of Mycobacterium tuberculosis, showcasing their potential as antimycobacterial agents (Kumar et al., 2008).
Molecular Structure and Synthesis
Khan et al. (2013) reported the synthesis and molecular structure of a compound involving piperidine, highlighting its potential in various chemical applications (Khan et al., 2013).
Aromatase Inhibitors
Hartmann and Batzl (1986) synthesized and evaluated 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones as inhibitors of estrogen biosynthesis, important for breast cancer treatment (Hartmann & Batzl, 1986).
Anticancer Agents
Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, showing promise as anticancer agents (Rehman et al., 2018).
Gastric Antisecretory Agents
Scott et al. (1983) identified 4-(diphenylmethyl)-1-[(imino)methyl]piperidines as potent gastric antisecretory agents, useful in peptic ulcer disease treatment (Scott et al., 1983).
Anti-angiogenic and DNA Cleavage Activities
Kambappa et al. (2017) synthesized novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, showing significant anti-angiogenic and DNA cleavage activities, indicating their potential as anticancer agents (Kambappa et al., 2017).
Neuroprotective Agents
Chenard et al. (1995) identified (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol as a potent and selective NMDA antagonist, showing promise as a neuroprotective agent (Chenard et al., 1995).
Mechanism of Action
Target of Action
Piperidine derivatives are known to interact with a variety of biological targets, including various enzymes and receptors. The specific target would depend on the exact structure of the compound .
Mode of Action
The mode of action of piperidine derivatives can vary widely, depending on their specific chemical structure and the biological target they interact with. Some piperidine derivatives have been found to have anticancer properties, potentially through interactions with key signaling pathways .
Biochemical Pathways
Piperidine derivatives can affect several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/A κt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB etc .
Result of Action
The molecular and cellular effects of piperidine derivatives can vary widely, depending on their specific chemical structure and the biological target they interact with. Some piperidine derivatives have been found to have anticancer properties .
Properties
IUPAC Name |
4-methyl-4-(4-methylphenyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-11-3-5-12(6-4-11)13(2)7-9-14-10-8-13/h3-6,14H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQQROGWBQUTHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCNCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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